(2,6-Dimethylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions. This compound is known for its strong and often unpleasant odor, typical of thiols. It is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,6-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Further oxidation of disulfides can yield sulfonic acids.
Substituted Benzene Derivatives: Products of nucleophilic substitution reactions
Scientific Research Applications
(2,6-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with a similar structure but without the aromatic ring.
Ethanethiol (C₂H₅SH): Another simple thiol with an ethyl group instead of a benzene ring.
2,6-Dimethylphenol (C₈H₁₀O): Similar aromatic structure but with a hydroxyl group instead of a thiol group
Uniqueness
(2,6-Dimethylphenyl)methanethiol is unique due to the presence of both the aromatic ring and the thiol group, which confer distinct chemical properties and reactivity. Its specific substitution pattern (methyl groups at the 2 and 6 positions) further differentiates it from other thiols and phenols, making it valuable in specialized chemical applications .
Properties
IUPAC Name |
(2,6-dimethylphenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCATQPMBHAFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.